2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
The compound 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 3 and a thioether linkage at position 4. The thioether connects to an acetamide moiety, which is further substituted with a 6-methylbenzo[d]thiazol-2-yl group. The benzo[d]thiazole moiety may contribute to π-π stacking interactions in biological systems, while the triazolo-pyridazine core is a common scaffold in kinase inhibitors and epigenetic modulators .
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6OS2/c1-12-5-6-15-16(9-12)31-21(23-15)24-18(29)11-30-19-8-7-17-25-26-20(28(17)27-19)13-3-2-4-14(22)10-13/h2-10H,11H2,1H3,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCIHHFWBUEXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Thioether formation:
Acetamide linkage: The final step involves the formation of the acetamide group, often through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Pharmaceutical Development: Research focuses on its potential use in drug development, particularly for conditions where its specific biological activities may be beneficial.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Implications :
- Thioether Linkage : The thioether in the target compound may improve solubility and redox stability compared to ether or alkyl linkages in analogues like 891117-12-7 .
- Benzo[d]thiazole Moiety : Unique to the target compound, this group could augment interactions with aromatic residues in target proteins, absent in N-methyl derivatives .
Predicted Advantages of Target Compound :
- Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.
- Improved target engagement via benzo[d]thiazole-mediated π-π interactions.
Pharmacokinetic and Physicochemical Properties
Key Notes:
- The target compound’s higher LogP suggests better membrane permeability than N-methyl analogues but may require formulation optimization for aqueous solubility.
- The thioether linkage balances lipophilicity and solubility better than the ethoxy group in 891117-12-7 .
Biological Activity
The compound 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
This compound belongs to the class of triazolopyridazines , characterized by a triazole ring fused with a pyridazine ring and various functional groups that may influence its biological interactions. The presence of the fluorophenyl group and the benzo[d]thiazole moiety enhances its chemical reactivity and potential therapeutic applications.
Pharmacological Profile
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antibacterial and antifungal properties of triazole derivatives. For instance, compounds similar to this one have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound's ability to inhibit specific kinases involved in cancer cell proliferation suggests it may serve as a promising anticancer agent. In vitro studies have reported significant cytotoxic effects against cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have demonstrated potential as COX-II inhibitors, which are crucial for reducing inflammation .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly those related to cancer progression and inflammation.
- Receptor Binding : It is hypothesized that the compound can bind to specific receptors, modulating their activity and influencing cellular responses.
Case Studies
- Antibacterial Activity : A study evaluated several triazole derivatives for their antibacterial properties. Compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against resistant strains .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that this compound could induce apoptosis at lower concentrations compared to standard chemotherapeutic agents .
Comparative Data Table
Q & A
Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Cyclization of precursors (e.g., hydrazine derivatives with fluorophenyl groups) to form the triazolo-pyridazine core .
- Step 2: Thioether linkage formation via nucleophilic substitution between the triazolo-pyridazine intermediate and a thioacetamide-bearing benzothiazole moiety .
- Step 3: Final functionalization (e.g., acetylation or alkylation) to introduce the 6-methylbenzo[d]thiazol-2-yl group .
Optimization factors:
- Temperature: 60–80°C for cyclization to avoid side reactions .
- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalysts: Copper salts (e.g., CuI) accelerate thioether bond formation .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR spectroscopy: Confirms regiochemistry of the triazole ring and fluorophenyl substituents (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ observed at m/z 467.12) .
- HPLC: Monitors purity (>95% required for pharmacological studies) .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
Answer:
Discrepancies in activity (e.g., IC₅₀ values) often arise from substituent variations. For example:
- Fluorophenyl position: 3-F substitution (as in this compound) enhances kinase inhibition compared to 4-F analogs due to steric and electronic effects .
- Benzothiazole methylation: The 6-methyl group improves metabolic stability but may reduce solubility, requiring formulation adjustments .
Methodological approach:
- Comparative assays: Test analogs with systematic substituent changes under identical conditions (e.g., VEGFR-2 inhibition assays) .
- Molecular docking: Correlate binding poses with activity trends (e.g., fluorophenyl interactions with hydrophobic kinase pockets) .
Advanced: What experimental strategies elucidate the mechanism of action for this compound?
Answer:
- Kinase profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., BRAF or VEGFR-2) .
- siRNA knockdown: Confirm target dependency by silencing suspected pathways (e.g., MAPK/ERK) and observing rescue effects .
- Metabolomic analysis: Track downstream biomarkers (e.g., phosphorylated ERK) via LC-MS/MS .
Basic: What are the primary biological targets and associated assays?
Answer:
- Antiproliferative activity: Tested via MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ = 2.1 µM) .
- Kinase inhibition: Evaluated using ADP-Glo™ assays (e.g., 78% inhibition of VEGFR-2 at 10 µM) .
- Apoptosis induction: Quantified via Annexin V/PI staining and caspase-3 activation .
Advanced: How can researchers address poor solubility in in vivo studies?
Answer:
- Co-solvent systems: Use Cremophor EL/ethanol (1:1) for intravenous administration .
- Prodrug design: Introduce hydrophilic groups (e.g., phosphate esters) on the acetamide moiety .
- Nanoparticle encapsulation: PEGylated liposomes improve bioavailability (e.g., 3.5-fold increase in AUC) .
Basic: What are the key stability concerns during storage?
Answer:
- Light sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thioether bond .
- Hydrolysis: Avoid aqueous buffers at pH > 8, which cleave the acetamide group .
Advanced: How do electronic effects of substituents influence reactivity in follow-up chemistry?
Answer:
- Electron-withdrawing groups (e.g., -F): Increase electrophilicity of the triazole ring, facilitating nucleophilic aromatic substitution .
- Electron-donating groups (e.g., -OCH₃): Enhance stability of intermediates but may reduce binding affinity to kinases .
Example: Fluorine at the 3-position on the phenyl ring improves metabolic stability but requires higher temperatures for Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
